molecular formula C15H21N3O3S B2645352 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034591-78-9

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2645352
CAS No.: 2034591-78-9
M. Wt: 323.41
InChI Key: CWFCECQWIWIZLO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene moiety, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets could include kinases, ion channels, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its pyrazole and thiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-18-10-12(15(17-18)21-2)14(20)16-7-5-11(6-8-19)13-4-3-9-22-13/h3-4,9-11,19H,5-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCECQWIWIZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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